Cas no 1016734-35-2 (5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine)

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a brominated thiophene moiety linked to a 1,3,4-oxadiazole ring with an amine substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the oxadiazole core contributes to stability and potential biological activity. Its well-defined molecular architecture is advantageous for designing pharmaceuticals, agrochemicals, or optoelectronic materials. The compound's synthetic versatility and structural motifs support its use in developing targeted small-molecule inhibitors or conjugated polymers. High purity grades are typically available for research applications.
5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine structure
1016734-35-2 structure
Product Name:5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
CAS No:1016734-35-2
MF:C6H4BrN3OS
MW:246.084458351135
MDL:MFCD09805950
CID:1132784
PubChem ID:18071285
Update Time:2025-10-22

5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine
    • F2145-0204
    • AGN-PC-01P64D
    • CTK7E1441
    • MolPort-004-323-662
    • AG-C-59898
    • 5-(5-bromo-2-thienyl)-1,3,4-oxadiazol-2-amine
    • EN300-238547
    • 1016734-35-2
    • DTXSID30592504
    • AKOS000160853
    • MDL: MFCD09805950
    • Inchi: 1S/C6H4BrN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10)
    • InChI Key: BZJZZNUHCSAJMC-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2=NN=C(N)O2)S1

Computed Properties

  • Exact Mass: 244.92585g/mol
  • Monoisotopic Mass: 244.92585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 93.2Ų

5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine Pricemore >>

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Additional information on 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine

5-(5-Bromothiophen-2-yl)-1,3,4-Oxadiazol-2-Amine: A Comprehensive Overview

The compound 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS No. 1016734-35-2) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. The presence of a bromothiophene moiety further enhances its unique properties, making it a subject of interest in both academic and industrial research.

Oxadiazoles are known for their versatility in organic synthesis and have been extensively studied due to their ability to participate in a wide range of reactions. The thiophene ring in this compound contributes to its aromaticity and stability, while the bromine atom introduces electron-withdrawing effects that can influence reactivity. Recent studies have highlighted the role of such heterocyclic compounds in medicinal chemistry, particularly in the development of bioactive molecules with potential therapeutic applications.

One of the most promising areas of research involving 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is its application in drug design. The compound's structure allows for easy functionalization, enabling researchers to explore its potential as a lead compound for treating various diseases. For instance, recent findings suggest that this compound exhibits significant antioxidant activity, which could be beneficial in combating oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular conditions.

In addition to its biological applications, this compound has also garnered attention in materials science. The combination of an oxadiazole core with a bromothiophene substituent makes it an attractive candidate for use in organic electronics. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices due to its favorable electronic properties and high thermal stability.

Recent advancements in synthetic chemistry have also shed light on novel methods for the preparation of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. Traditionally synthesized via condensation reactions involving thiophene derivatives and amine-containing precursors, modern techniques now incorporate green chemistry principles to enhance efficiency and reduce environmental impact. These methods not only improve the scalability of production but also pave the way for large-scale manufacturing.

The structural uniqueness of this compound also makes it an ideal candidate for studying intermolecular interactions. Computational studies have revealed that 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine exhibits strong π–π stacking interactions and hydrogen bonding capabilities, which are crucial for understanding its behavior in supramolecular assemblies. Such insights are invaluable for designing advanced materials with tailored properties.

Furthermore, the bromine atom in the thiophene ring introduces a degree of electron deficiency that can be exploited in catalytic applications. Recent research has demonstrated that this compound can act as a ligand in transition metal-catalyzed reactions, facilitating selective transformations under mild conditions. This opens up new avenues for its use in asymmetric synthesis and other catalytic processes.

In conclusion, 5-(5-bromothiophen-2-yli)-1,3,4-Oxazolidinone, or CAS No. 1016734-, represents a versatile molecule with multifaceted applications across diverse fields. Its unique combination of structural features makes it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science alike.

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